Cas no 2171667-72-2 (1-(azetidine-3-carbonyl)azetidine-2-carboxamide)

1-(Azetidine-3-carbonyl)azetidine-2-carboxamide is a bicyclic azetidine derivative with potential applications in medicinal chemistry and drug development. Its rigid, compact structure, featuring two fused azetidine rings, offers conformational constraint, which can enhance binding affinity and selectivity in target interactions. The presence of both carbonyl and carboxamide functional groups provides versatility for further synthetic modifications, making it a valuable intermediate for designing bioactive molecules. This compound’s scaffold is particularly relevant in the development of protease inhibitors or modulators of protein-protein interactions. Its synthetic accessibility and stability under physiological conditions further underscore its utility in pharmaceutical research.
1-(azetidine-3-carbonyl)azetidine-2-carboxamide structure
2171667-72-2 structure
Product name:1-(azetidine-3-carbonyl)azetidine-2-carboxamide
CAS No:2171667-72-2
MF:C8H13N3O2
MW:183.207721471786
CID:6388993
PubChem ID:165864108

1-(azetidine-3-carbonyl)azetidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(azetidine-3-carbonyl)azetidine-2-carboxamide
    • EN300-1281215
    • 2171667-72-2
    • Inchi: 1S/C8H13N3O2/c9-7(12)6-1-2-11(6)8(13)5-3-10-4-5/h5-6,10H,1-4H2,(H2,9,12)
    • InChI Key: HJRGKWDPWRVFKC-UHFFFAOYSA-N
    • SMILES: O=C(C1CNC1)N1CCC1C(N)=O

Computed Properties

  • Exact Mass: 183.100776666g/mol
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 75.4Ų

1-(azetidine-3-carbonyl)azetidine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1281215-0.25g
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
0.25g
$1300.0 2023-05-26
Enamine
EN300-1281215-2.5g
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
2.5g
$2771.0 2023-05-26
Enamine
EN300-1281215-10.0g
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
10g
$6082.0 2023-05-26
Enamine
EN300-1281215-0.1g
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
0.1g
$1244.0 2023-05-26
Enamine
EN300-1281215-2500mg
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
2500mg
$2351.0 2023-10-01
Enamine
EN300-1281215-50mg
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
50mg
$1008.0 2023-10-01
Enamine
EN300-1281215-250mg
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
250mg
$1104.0 2023-10-01
Enamine
EN300-1281215-100mg
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
100mg
$1056.0 2023-10-01
Enamine
EN300-1281215-10000mg
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
10000mg
$5159.0 2023-10-01
Enamine
EN300-1281215-1000mg
1-(azetidine-3-carbonyl)azetidine-2-carboxamide
2171667-72-2
1000mg
$1200.0 2023-10-01

1-(azetidine-3-carbonyl)azetidine-2-carboxamide Related Literature

Additional information on 1-(azetidine-3-carbonyl)azetidine-2-carboxamide

1-(Azetidine-3-Carbonyl)Azetidine-2-Carboxamide (CAS No. 2171667-72-2): A Comprehensive Overview

The compound 1-(azetidine-3-carbonyl)azetidine-2-carboxamide, identified by the CAS registry number 2171667-72-2, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The molecule's structure consists of two azetidine rings connected by a carbonyl group and a carboxamide functional group, making it a highly versatile compound for further research and development.

The synthesis of 1-(azetidine-3-carbonyl)azetidine-2-carboxamide involves a series of carefully controlled reactions, including nucleophilic substitutions and amide bond formations. Recent advancements in synthetic chemistry have enabled the production of this compound with high purity and yield, facilitating its use in both academic and industrial settings. Researchers have explored various synthetic pathways to optimize the production process, ensuring scalability and cost-effectiveness for large-scale manufacturing.

One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 1-(azetidine-3-carbonyl)azetidine-2-carboxamide exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. For instance, preclinical trials have demonstrated its ability to modulate key enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions such as diabetes and neurodegenerative diseases.

In addition to its enzymatic activity, this compound has shown remarkable stability under physiological conditions, which is a critical factor for drug candidates. Its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been extensively studied. These studies reveal that the compound has favorable bioavailability and low toxicity, further supporting its potential as a drug lead.

Recent research has also focused on the structural modifications of 1-(azetidine-3-carbonyl)azetidine-2-carboxamide to enhance its pharmacological properties. By introducing various substituents at specific positions on the azetidine rings, scientists have been able to fine-tune the compound's activity and selectivity. These modifications have led to the discovery of analogs with improved efficacy and reduced side effects, paving the way for future clinical trials.

The application of computational chemistry tools has played a pivotal role in understanding the molecular interactions of this compound. Advanced molecular modeling techniques have provided insights into its binding modes with target proteins, enabling researchers to design more effective drug candidates. Furthermore, high-throughput screening assays have been employed to evaluate its activity against a wide range of targets, expanding its potential therapeutic applications.

From an environmental perspective, the synthesis and disposal of 1-(azetidine-3-carbonyl)azetidine-2-carboxamide have been designed to minimize ecological impact. Green chemistry principles have been integrated into its production process, reducing waste generation and energy consumption. This commitment to sustainability ensures that the compound can be produced responsibly while meeting the growing demand for innovative pharmaceutical agents.

In conclusion, 1-(azetidine-3-carbonyl)azetidine-2-carboxamide (CAS No. 2171667-72-2) represents a significant advancement in organic chemistry with promising applications in drug discovery and development. Its unique structure, combined with favorable pharmacokinetic properties and enzymatic activity, positions it as a valuable asset in both academic research and industrial settings. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to make a substantial impact on the field of medicine.

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